![molecular formula C15H16ClNO2 B13089217 Ethyl 3'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride](/img/structure/B13089217.png)
Ethyl 3'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride is an organic compound with significant applications in various fields of scientific research. It is known for its unique structural properties, which make it a valuable compound in the synthesis of various chemical products and in biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride typically involves the reaction of ethyl 3’-amino-[1,1’-biphenyl]-2-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the use of solvents such as ethanol or methanol and requires careful monitoring of temperature and pH levels to achieve optimal yields.
Industrial Production Methods
Industrial production of Ethyl 3’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compound suitable for research and industrial applications.
化学反応の分析
Types of Reactions
Ethyl 3’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylates, while substitution reactions can produce a variety of substituted biphenyl derivatives.
科学的研究の応用
Ethyl 3’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 3’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Ethyl 3’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride is compared with similar compounds such as:
- Ethyl 3-amino-3-ethoxyacrylate hydrochloride
- Ethyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride
These compounds share structural similarities but differ in their functional groups and specific applications. The unique properties of Ethyl 3’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride, such as its specific reactivity and biological activity, make it distinct and valuable for targeted research and industrial uses.
特性
分子式 |
C15H16ClNO2 |
|---|---|
分子量 |
277.74 g/mol |
IUPAC名 |
ethyl 2-(3-aminophenyl)benzoate;hydrochloride |
InChI |
InChI=1S/C15H15NO2.ClH/c1-2-18-15(17)14-9-4-3-8-13(14)11-6-5-7-12(16)10-11;/h3-10H,2,16H2,1H3;1H |
InChIキー |
JDXLTHUMDFJVOU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC(=CC=C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Dibenzyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13089135.png)
![6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13089143.png)
![4-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089149.png)
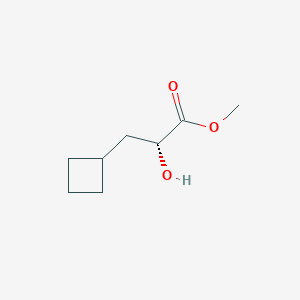
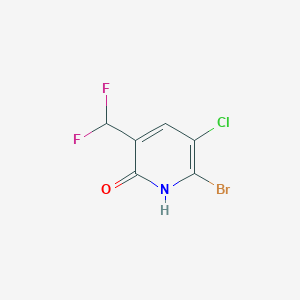
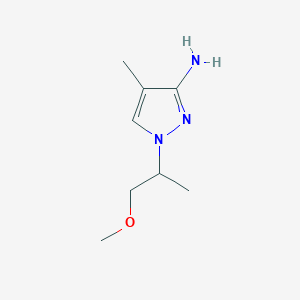

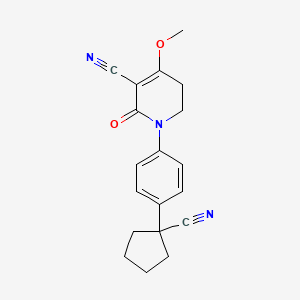

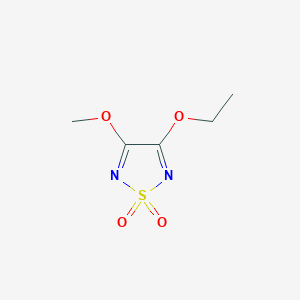

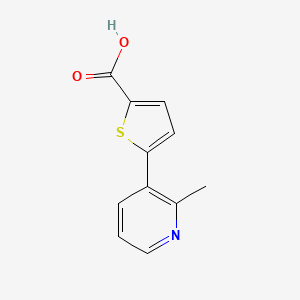
![Thiazolo[4,5-c]pyridine-4-carbonitrile](/img/structure/B13089213.png)

